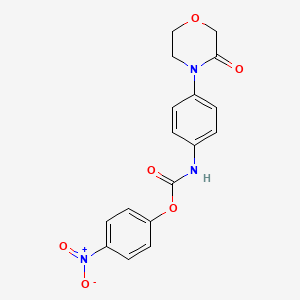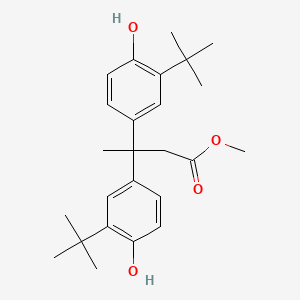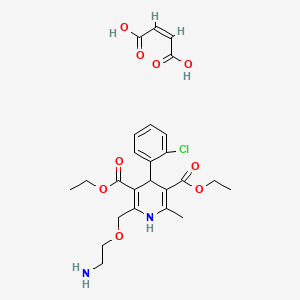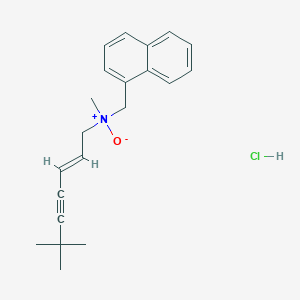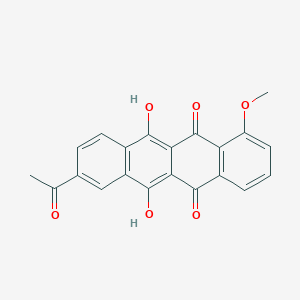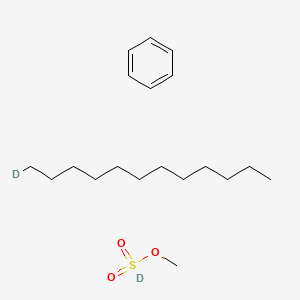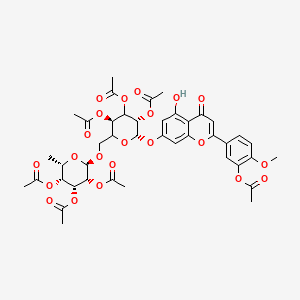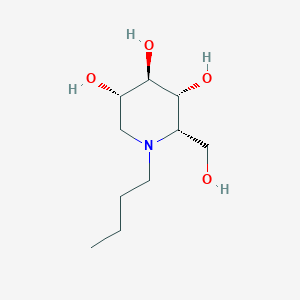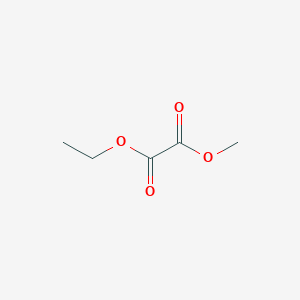
Ethyl methyl oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl methyl oxalate is an organic compound with the molecular formula C5H8O4. It is an ester derived from oxalic acid, where one of the hydrogen atoms is replaced by an ethyl group and the other by a methyl group. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl methyl oxalate can be synthesized through the esterification of oxalic acid with ethanol and methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux, and the resulting ester is purified by distillation .
Industrial Production Methods: In industrial settings, this compound is produced by reacting anhydrous oxalic acid with ethanol and methanol in the presence of toluene. The crude ester is then subjected to distillation to obtain the finished product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl methyl oxalate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Reduction: this compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.
Major Products Formed:
- Hydrolysis yields ethyl alcohol, methyl alcohol, and oxalic acid.
- Reduction produces ethyl alcohol and methyl alcohol.
Applications De Recherche Scientifique
Ethyl methyl oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: It serves as a reagent in biochemical assays and studies involving ester hydrolysis.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including certain drugs.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl methyl oxalate involves its ability to undergo hydrolysis and release alcohols and oxalic acid. The ester bonds in this compound are susceptible to nucleophilic attack, leading to the formation of the corresponding alcohols and oxalic acid . This property makes it useful in various chemical reactions and applications.
Comparaison Avec Des Composés Similaires
Ethyl oxalate: Similar to ethyl methyl oxalate but has two ethyl groups instead of one ethyl and one methyl group.
Methyl oxalate: Contains two methyl groups instead of one ethyl and one methyl group.
Comparison: this compound is unique due to its mixed ester structure, which provides different reactivity compared to ethyl oxalate and methyl oxalate. The presence of both ethyl and methyl groups allows for a broader range of chemical reactions and applications .
This compound is a versatile compound with significant importance in various fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, pharmaceuticals, and industrial applications.
Propriétés
Formule moléculaire |
C5H8O4 |
|---|---|
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
2-O-ethyl 1-O-methyl oxalate |
InChI |
InChI=1S/C5H8O4/c1-3-9-5(7)4(6)8-2/h3H2,1-2H3 |
Clé InChI |
WRHHVVPVKLLPFT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


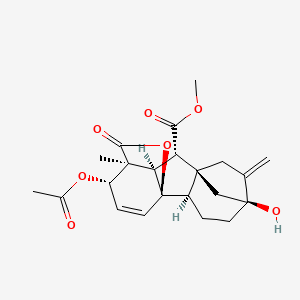
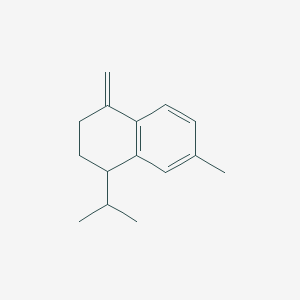
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
